molecular formula C9H2BrF7O B14771231 1-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

1-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

Cat. No.: B14771231
M. Wt: 339.00 g/mol
InChI Key: AMZNYUNVKRVUQU-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of a suitable aromatic precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and hazardous reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aromatic compound with a carbon-carbon bond formed between the phenyl ring and the boronic acid derivative .

Scientific Research Applications

1-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The presence of electronegative atoms such as fluorine and bromine can influence the compound’s reactivity and binding affinity to various biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of multiple electronegative atoms and the trifluoromethyl group makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H2BrF7O

Molecular Weight

339.00 g/mol

IUPAC Name

1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H2BrF7O/c10-6-3(8(12,13)14)1-2-4(11)5(6)7(18)9(15,16)17/h1-2H

InChI Key

AMZNYUNVKRVUQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Br)C(=O)C(F)(F)F)F

Origin of Product

United States

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